6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one typically involves the reaction of 4-bromobenzaldehyde with trifluoromethylpyridazine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one
- 6-(4-Methylphenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one
- 6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one
Uniqueness
6-(4-Bromophenyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
560132-50-5 |
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Molecular Formula |
C11H6BrF3N2O |
Molecular Weight |
319.08 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H6BrF3N2O/c12-7-3-1-6(2-4-7)9-5-8(11(13,14)15)10(18)17-16-9/h1-5H,(H,17,18) |
InChI Key |
BJCOGACDZDENGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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